molecular formula C16H18N4OS2 B2964156 1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-yl)urea CAS No. 2034492-78-7

1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-yl)urea

Cat. No. B2964156
CAS RN: 2034492-78-7
M. Wt: 346.47
InChI Key: ZZFRILOKIJDBLJ-UHFFFAOYSA-N
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Description

1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-yl)urea is a useful research compound. Its molecular formula is C16H18N4OS2 and its molecular weight is 346.47. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Derivative Formation

1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-yl)urea is involved in the synthesis of various novel pyridine and naphthyridine derivatives. These compounds are synthesized through reactions involving malononitrile, hydrazines, and urea derivatives, leading to the formation of pyrazolo[3,4-H][1,6]naphthyridine and pyrimido[4,5-H][1,6]naphthyridine derivatives (Abdelrazek et al., 2010).

Rheological and Morphological Properties

This compound plays a role in the formation of hydrogels, where it demonstrates interesting rheological and morphological characteristics. The morphology and rheology of these gels are dependent on the identity of the anion, indicating potential for tuning the gels' physical properties (Lloyd & Steed, 2011).

Catalysis and Reaction Facilitation

The compound is used in facilitating chemical reactions such as the synthesis of highly functionalized pyrano[2,3-c]pyrazole-4,4′-diacetate and 6-oxo-pyrano[2,3-c]pyrazole derivatives. Urea acts as a catalyst in these transformations, enabling multiple reaction steps like Knoevenagel condensation and Michael addition (Li et al., 2017).

Drug Synthesis and Anti-Tumor Properties

The compound has been used in the synthesis of new heterocyclic compounds with potential anti-tumor properties. These include the formation of sulfonamido moieties, pyrazole, and oxazole derivatives, which have been tested for their antibacterial and anti-tumor activities (Azab et al., 2013).

Gelation Properties

1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-yl)urea contributes to the gelation properties of certain chemical compounds. The addition of urea to certain cyclic nucleotide inhibitors leads to the formation of thixotropic, heat-reversible gels, showing potential in various chemical and biological applications (Kirschbaum & Wadke, 1976).

properties

IUPAC Name

1-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-3-ylethyl]-3-thiophen-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4OS2/c1-11-8-12(2)20(19-11)14(13-5-7-22-10-13)9-17-16(21)18-15-4-3-6-23-15/h3-8,10,14H,9H2,1-2H3,(H2,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZFRILOKIJDBLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(CNC(=O)NC2=CC=CS2)C3=CSC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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